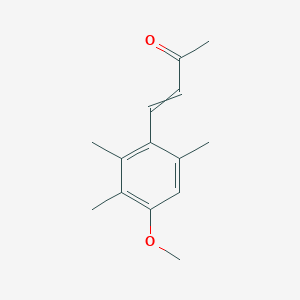
4-(4-Methoxy-2,3,6-trimethylphenyl)-3-buten-2-one
Descripción general
Descripción
4-(4-Methoxy-2,3,6-trimethylphenyl)-3-buten-2-one is a useful research compound. Its molecular formula is C14H18O2 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methoxy-2,3,6-trimethylphenyl)-3-buten-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxy-2,3,6-trimethylphenyl)-3-buten-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrocatalytic Hydrogenation
4-(4-Methoxyphenyl)buten-2-one has been studied for its electrocatalytic hydrogenation at a nickel cathode in aqueous ethanol containing sulphuric acid. This process also applies to hydrogenation of 4-(4-methoxy-2,3,6-trimethylphenyl)buten-2-one, demonstrating its potential in electrochemical applications (Bryan & Grimshaw, 1997).
Synthesis of Etretinate
A key application of this compound is in the synthesis of etretinate, a potent antipsoriatic drug. The compound serves as a valuable synthon in the drug's production (Ashok & Rao, 1993).
Synthesis of Heterocycles
It is used as a three-carbon synthon for efficient regiospecific synthesis of various five and six-membered heterocycles with masked or unmasked aldehyde functionality. This includes the production of compounds like pyrazole, isoxazole, pyrimidines, and others (Mahata et al., 2003).
Catalytic Activities
The compound has been investigated for its role in catalytic reactions, such as the conjugate addition of methanol to form 4-methoxy-butan-2-one, showing its significance in chemical synthesis (Kabashima, Katou, & Hattori, 2001).
Photoisomerization Studies
In the field of photochemistry, it has been utilized in studies involving the photoisomerization of compounds structurally similar to retinoic acid, highlighting its utility in understanding photoreactions (Englert, Weber, & Klaus, 1978).
Pharmaceutical Synthesis
This compound is also involved in the scalable synthesis of pharmaceuticals like nabumetone and aroma compounds, through continuous flow strategies (Viviano et al., 2011).
Nucleophilic Substitution and Elimination Reactions
It has been used to study the mechanisms of nucleophilic substitution and elimination reactions at tertiary carbon in largely aqueous solutions, contributing to the understanding of organic reaction mechanisms (Toteva & Richard, 1996).
Agricultural Applications
Its derivatives have been synthesized and evaluated as fruit fly attractants, indicating its potential use in agriculture and pest control (Prabawati et al., 2018).
Propiedades
IUPAC Name |
4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-9-8-14(16-5)12(4)11(3)13(9)7-6-10(2)15/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRRLIHKRCVLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=O)C)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 762509 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





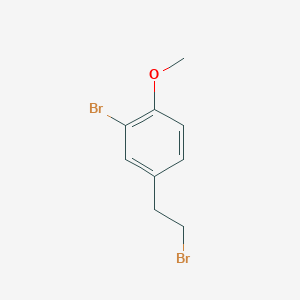
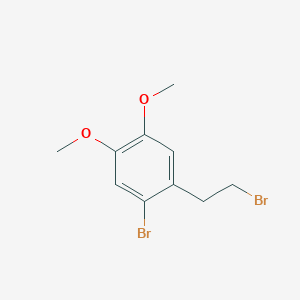



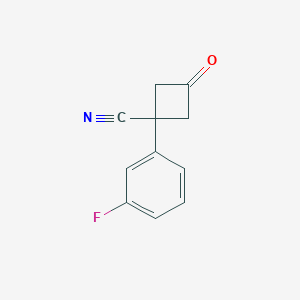
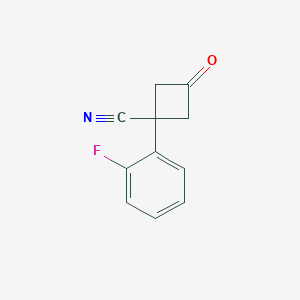
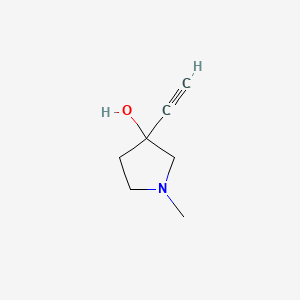
![5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B7895966.png)
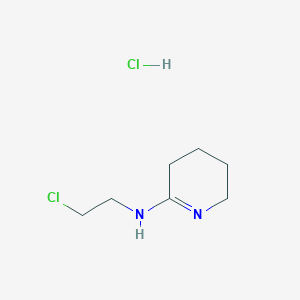
![2-(2-isopropyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/structure/B7895979.png)
